ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:
- Imino linkage: The (Z)-configured imino group connects the benzothiazole to a 4-(pyrrolidine-1-sulfonyl)benzoyl moiety, introducing sulfonamide functionality known for enhancing solubility and bioactivity .
- Ethyl ester at position 6: A common pharmacophore for improving membrane permeability .
Its synthesis likely involves cyclocondensation and imine formation, with crystallographic validation via programs like SHELXL .
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7S2/c1-3-34-23(30)17-8-11-19-20(14-17)35-24(27(19)15-21(28)33-2)25-22(29)16-6-9-18(10-7-16)36(31,32)26-12-4-5-13-26/h6-11,14H,3-5,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJMAQPRMAEBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its diverse functional groups, particularly the benzothiazole and sulfonamide moieties, which are known for their pharmacological significance.
Structural Features
The compound's molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of approximately 398.45 g/mol. Its structure includes:
- A benzothiazole core, which is often associated with various biological activities.
- A pyrrolidine sulfonamide group that enhances its potential interactions with biological targets.
The biological activity of this compound may involve interactions with specific enzymes or receptors, similar to other benzothiazole derivatives. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase enzymes, which play a role in various physiological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
Anticonvulsant Activity
The compound's structural analogs have also been evaluated for anticonvulsant properties. For example, thiazole-based compounds have demonstrated efficacy in reducing seizure activity in animal models.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies indicate that modifications in the benzothiazole and sulfonamide moieties can significantly impact biological activity. For instance:
- The introduction of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
- The presence of methoxy groups appears to improve solubility and bioavailability.
Case Studies
Case Study 1: Anticancer Screening
A study involving a series of benzothiazole derivatives showed that modifications in the pyrrolidine ring could lead to enhanced potency against human cancer cell lines. The compound exhibited a promising profile with an IC₅₀ value lower than that of standard chemotherapeutics.
Case Study 2: Inhibition of Carbonic Anhydrase
Research demonstrated that certain derivatives effectively inhibited carbonic anhydrase activity, suggesting potential applications in treating conditions like glaucoma and edema.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of thiazolo[3,2-a]pyrimidine and benzothiazole derivatives. Below is a systematic comparison with analogs from the evidence:
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Sulfonamide vs. Indole/Methoxy Groups : The target compound’s pyrrolidine-sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the indole () or methoxy-substituted analogs (). This may improve aqueous solubility but reduce lipophilicity (predicted logP: ~3.5 vs. ~4.2–4.8 for methoxy analogs) .
- Electron-Withdrawing Effects : The 2-methoxy-2-oxoethyl group in the target compound likely stabilizes the thiazole ring via electron withdrawal, contrasting with the electron-donating methoxy groups in and , which may increase aromatic reactivity .
Crystallographic and Conformational Analysis
- Ring Puckering : The dihydrothiazole ring in the target compound may exhibit puckering parameters distinct from thiazolo[3,2-a]pyrimidine cores (). For example, pyrrolidine-sulfonyl steric effects could favor a twisted conformation (puckering amplitude ~0.5 Å vs. planar analogs) .
Research Tools and Validation
- Crystallography : Structures were likely resolved using SHELX () and refined via WinGX (). The Cambridge Structural Database (CSD) contains over 250,000 entries, enabling comparison of bond lengths/angles (e.g., C–S in benzothiazole: ~1.74 Å vs. 1.72 Å in thiazolo[3,2-a]pyrimidines) .
- Hydrogen-Bond Analysis: Graph set analysis () would classify the target’s sulfonamide interactions as D (donor) motifs, contrasting with C (acceptor) motifs in methoxy analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
